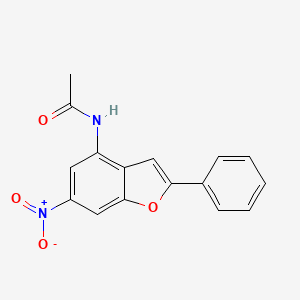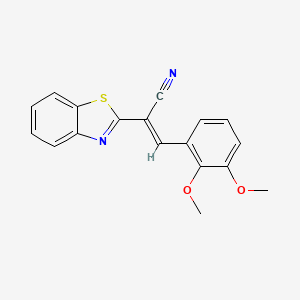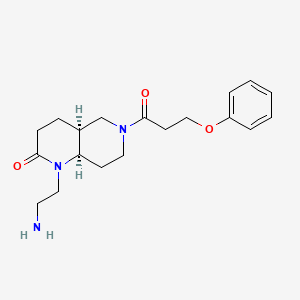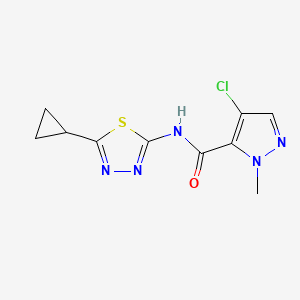
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide typically involves the nitration of 2-phenylbenzofuran followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the purity and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(6-amino-2-phenyl-1-benzofuran-4-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can induce cellular damage in target cells. The compound may also interact with enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-amino-2-phenyl-1-benzofuran-4-yl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(6-chloro-2-phenyl-1-benzofuran-4-yl)acetamide: A derivative with a chloro substituent at the 6-position.
Uniqueness
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its amino and chloro analogs. The presence of the nitro group allows for specific interactions with biological targets and the potential for further chemical modifications .
Properties
IUPAC Name |
N-(6-nitro-2-phenyl-1-benzofuran-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10(19)17-14-7-12(18(20)21)8-16-13(14)9-15(22-16)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXJPCBBPAGANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=C(OC2=CC(=C1)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone](/img/structure/B5329625.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]benzamide](/img/structure/B5329637.png)
![METHYL 2-[(4-ALLYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5329640.png)
![N-[2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)ethyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoacetamide](/img/structure/B5329646.png)


![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)

![N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride](/img/structure/B5329697.png)
![propan-2-yl (2Z)-2-[(2-fluorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)

![N-cyclopropyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5329712.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N'-[(4-METHOXYPHENYL)METHYL]GUANIDINE](/img/structure/B5329727.png)
